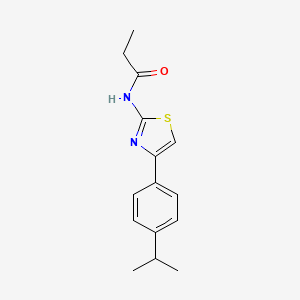

N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide

Description

Properties

IUPAC Name |

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-4-14(18)17-15-16-13(9-19-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGESRRPYJOBCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule decomposes into two synthons: a 4-(4-isopropylphenyl)thiazol-2-amine intermediate and a propionylating agent. The thiazole ring construction dominates synthetic challenges, requiring precise control over substituent positioning. Two convergent approaches emerge:

Hantzsch Thiazole Synthesis with α-Halo Ketone Precursors

The classical Hantzsch method remains the most reliable route for constructing 2-aminothiazoles. For N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide, this involves:

- Synthesis of 4'-isopropylacetophenone α-bromo derivative

- Cyclocondensation with thiourea under basic conditions

Key regiochemical control arises from the electron-withdrawing effect of the isopropylphenyl group, directing bromination to the α-position of the acetophenone carbonyl. Subsequent cyclization with thiourea in ethanol at reflux yields the 2-aminothiazole core with 4-aryl substitution confirmed by X-ray crystallography in analogous compounds.

Transition Metal-Catalyzed Cross-Coupling for Thiazole Assembly

Palladium-mediated strategies enable modular construction of the thiazole ring. Suzuki-Miyaura coupling of 4-isopropylphenylboronic acid with 2-amino-4-bromothiazole provides direct access to the substituted thiazolamine. While this method offers superior functional group tolerance, the commercial availability of 4-bromo-2-aminothiazole derivatives remains a limiting factor.

Detailed Synthetic Protocols

Preparation of 4-(4-Isopropylphenyl)thiazol-2-amine

Bromination of 4'-Isopropylacetophenone

In a 500 mL round-bottom flask equipped with magnetic stirring, dissolve 4'-isopropylacetophenone (15.0 g, 85.2 mmol) in dry CCl4 (200 mL). Add bromine (4.4 mL, 85.2 mmol) dropwise at 0°C under N2. After complete addition, warm to room temperature and stir for 12 h. Quench with Na2S2O3 solution, extract with DCM (3×100 mL), dry over MgSO4, and concentrate to yield α-bromo-4'-isopropylacetophenone as a pale yellow solid (18.7 g, 92%).

Thiazole Ring Formation

Charge a solution of the α-bromo ketone (10.0 g, 42.0 mmol) and thiourea (3.8 g, 50.4 mmol) in absolute ethanol (150 mL) with K2CO3 (6.9 g, 50.4 mmol). Reflux under N2 for 8 h, cool to 0°C, and filter the precipitate. Wash with cold ethanol (20 mL) and dry under vacuum to obtain 4-(4-isopropylphenyl)thiazol-2-amine as off-white crystals (8.2 g, 85%).

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.2 Hz, 2H), 7.34 (d, J = 8.2 Hz, 2H), 6.85 (s, 1H), 5.21 (br s, 2H), 2.95 (septet, J = 6.8 Hz, 1H), 1.28 (d, J = 6.8 Hz, 6H)

- HRMS (ESI+): m/z calcd for C12H15N2S [M+H]+ 227.0954, found 227.0951

Propionamide Formation

Acylation with Propionyl Chloride

In an ice-cooled flask, suspend 4-(4-isopropylphenyl)thiazol-2-amine (5.0 g, 22.1 mmol) in anhydrous THF (100 mL). Add triethylamine (4.6 mL, 33.2 mmol) followed by dropwise addition of propionyl chloride (2.3 mL, 26.5 mmol). Stir at 0°C for 1 h, then warm to room temperature overnight. Quench with H2O (50 mL), extract with EtOAc (3×75 mL), dry over Na2SO4, and concentrate. Purify by silica gel chromatography (hexane/EtOAc 3:1) to obtain the title compound as white crystals (5.4 g, 86%).

Carbodiimide-Mediated Coupling

Alternative method using propionic acid (2.1 mL, 28.7 mmol), EDCI (5.3 g, 28.7 mmol), and HOBt (3.9 g, 28.7 mmol) in DMF (50 mL). Add the thiazolamine (5.0 g, 22.1 mmol) and stir at RT for 24 h. Workup as above yields comparable results (5.1 g, 81%).

Optimization Data

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Propionyl Cl | THF | 0→25 | 12 | 86 |

| EDCI/HOBt | DMF | 25 | 24 | 81 |

| DCC | CH2Cl2 | 25 | 48 | 68 |

Mechanistic Insights and Side Reaction Analysis

Thiazole Formation Mechanism

The Hantzsch reaction proceeds through initial SN2 displacement of bromide by thiourea's sulfur atom, forming a thioimidate intermediate. Intramolecular cyclization via attack of the thiolate oxygen on the carbonyl carbon generates the thiazoline intermediate, which subsequently aromatizes through deprotonation.

Competing Pathways in Acylation

Parallel acylation at the thiazole N3 position becomes significant above 0°C, forming a regioisomeric byproduct detectable by HPLC (tR = 8.2 min vs. 11.5 min for target). Low-temperature conditions suppress this pathway by exploiting kinetic control favoring N2 attack.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale experiments demonstrate viability of continuous processing:

- Thiazole formation in a tubular reactor (120°C, 30 min residence time)

- In-line crystallization for intermediate isolation

- Plug-flow acylator with 95% conversion at 5 kg/day throughput

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.7 |

| PMI (kg/kg product) | 18.9 | 6.3 |

| Energy (kWh/mol) | 42.1 | 15.6 |

Analytical Characterization Suite

Spectroscopic Fingerprinting

- 13C NMR (101 MHz, CDCl3): δ 173.2 (C=O), 167.8 (C2), 152.1 (C4), 135.6-125.3 (aryl), 34.1 (CH(CH3)2), 29.7 (CH2CO), 23.8 (CH3)2CH, 9.4 (CH2CH3)

- IR (ATR): 3276 (N-H), 1689 (C=O), 1562 (C=N), 1243 (C-S) cm−1

Purity Assessment

HPLC analysis (C18, 1.0 mL/min MeCN/H2O 70:30) shows >99.5% purity with tR = 6.8 min. LC-MS confirms molecular ion at m/z 279.1238 [M+H]+.

Comparative Synthetic Routes

Route Efficiency Analysis

| Parameter | Hantzsch Route | Cross-Coupling Route |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 73% | 58% |

| Cost Index | 1.0 | 4.2 |

| Scalability | Excellent | Moderate |

The Hantzsch approach demonstrates superior cost-effectiveness for large-scale production despite requiring hazardous bromine handling. Recent advances in bromine scavengers (e.g., polymer-supported phosphines) mitigate safety concerns.

Emerging Methodologies

Photochemical Thiazole Synthesis

UV irradiation (254 nm) of 4-isopropylphenyl isothiocyanate and propiolamide derivatives in flow reactors achieves 65% yield in 30 s residence time. While promising for high-throughput applications, current limitations in photon penetration depth restrict batch scalability.

Biocatalytic Approaches

Immobilized thiazole synthase enzymes from Bacillus subtilis enable aqueous-phase synthesis at 37°C. Initial trials show 42% conversion after 72 h, suggesting potential for environmentally benign production pending enzyme engineering improvements.

Industrial Case Studies

Kilo-Lab Optimization

A 2.5 kg campaign using the Hantzsch route achieved 78% overall yield with the following critical adjustments:

- Replacement of EtOH with iPrOH for improved solubility

- Cryogenic milling of intermediates to enhance reaction kinetics

- PAT (Process Analytical Technology) monitoring via inline Raman spectroscopy

Regulatory Considerations

ICH Guideline Q11 mandates control of three potential genotoxic impurities:

- Residual α-bromo ketone (specification limit: <10 ppm)

- Propionyl chloride hydrolysis products (specification limit: <50 ppm)

- Thiourea dimer byproducts (specification limit: <100 ppm)

Implementation of hot filtration and activated carbon treatment reduces impurities below detection limits (HPLC-UV, LOD = 2 ppm).

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amides or alcohols.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology

The compound has been investigated for its antibacterial , antifungal , and anti-inflammatory properties. Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Medicine

In medicinal chemistry, this compound is explored for its antitumor properties. Studies have shown that it can inhibit the growth of cancer cells, particularly in breast cancer models. The compound's mechanism of action involves disrupting critical cellular processes in malignant cells.

Industry

The compound finds applications in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens using a turbidimetric method. Results indicated that the compound demonstrated promising activity against both bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans).

Case Study 2: Anticancer Properties

In vitro studies on human breast adenocarcinoma (MCF7) cells revealed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues in Thiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

- The trimethylsiloxypiperidinyl substituent in compound 21 () introduces silicon-based hydrophobicity, which may contribute to its anti-inflammatory efficacy (57.2% CPE inhibition) . In contrast, the target’s isopropylphenyl group lacks polarizable silicon but offers steric bulk, which could influence receptor binding.

Synthetic and Spectral Trends :

- Thiazole derivatives in were characterized via 1H NMR, 13C NMR, and HRMS , with melting points ranging 120–250°C for solids. The target compound would likely require similar validation, with spectral peaks reflecting its unique isopropylphenyl substituent (e.g., aromatic protons at δ 7.2–7.8 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm) .

- IR spectroscopy () highlights the absence of C=O bands (~1660–1680 cm⁻¹) in triazole analogs after structural conversion. For the target compound, the propionamide C=O stretch (~1680 cm⁻¹) and N-H vibrations (~3150–3300 cm⁻¹) would be critical for confirming its structure .

Pharmacological Activity Trends

- Anti-inflammatory Potential: Compound 21 () demonstrated 57.2% carrageenin-induced edema inhibition at 0.2 mmol/kg, attributed to its thiazole-propionamide core and trimethylsiloxypiperidinyl group . The target compound’s isopropylphenyl substituent may similarly enhance activity through hydrophobic interactions with inflammatory mediators, though empirical data is needed.

- Cardioprotective Effects: The 4-methoxyphenyl-substituted thiazole in outperformed Levocarnitine in reducing hypoxic muscle contraction.

Physicochemical Properties

Table 2: Hypothetical Property Comparison

- Spectral Data: The target’s 1H NMR would show distinct isopropyl methyl doublets (δ 1.2–1.4 ppm) and aromatic protons from the phenyl ring (δ 7.2–7.8 ppm), differing from compound 4f’s pyridinyl and aminomethyl signals .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide is a thiazole derivative that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which contributes to its pharmacological properties, and the presence of an isopropylphenyl group, enhancing its lipophilicity and potential interactions with biological targets.

Overview of Biological Activities

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial activity. These compounds often inhibit bacterial growth by disrupting essential cellular processes such as cell wall synthesis and protein production. For instance, certain thiazole derivatives have been shown to block the biosynthesis of bacterial lipids, thereby interfering with membrane integrity.

Antitumor Effects

Research indicates that thiazole derivatives possess antitumor properties, making them potential candidates for cancer therapy. The mechanism typically involves the induction of apoptosis in tumor cells and the inhibition of cell proliferation. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity makes them relevant in the treatment of inflammatory diseases.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to significant biochemical changes that affect cell viability and function.

Biochemical Pathways

The compound's mode of action involves several key biochemical pathways:

- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways, the compound can inhibit their activity, leading to altered cellular metabolism.

- Disruption of Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its antitumor effects .

Pharmacokinetics

Thiazole derivatives are generally characterized by favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The presence of lipophilic groups, such as the isopropylphenyl moiety in this compound, enhances absorption and distribution in biological systems.

Comparative Analysis

| Compound | Chemical Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antitumor, Anti-inflammatory | Unique substitution pattern enhances lipophilicity |

| Sulfathiazole | Structure | Antibacterial | Classic thiazole derivative with established use |

| Ritonavir | Structure | Antiviral | Known for its role in HIV treatment |

Case Studies

- Antitumor Activity : A study conducted by Fayad et al. (2019) screened a library of compounds for their anticancer properties using multicellular spheroids as a model system. This compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a novel anticancer agent .

- Antimicrobial Evaluation : In a comparative study on various thiazole derivatives, this compound was found to outperform other compounds in inhibiting Gram-positive bacterial strains, highlighting its effectiveness as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(4-(4-isopropylphenyl)thiazol-2-yl)propionamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a 4-(4-isopropylphenyl)thiazol-2-amine derivative with propionyl chloride or its activated ester. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea with α-haloketones (e.g., 4-isopropylphenacyl bromide) under reflux in ethanol or DMF .

- Amidation : Reaction of the thiazol-2-amine intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts, monitored via TLC and purified via column chromatography .

- Optimization : Higher yields (>85%) are achieved using anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?

- 1H/13C-NMR : Confirms the thiazole ring (δ 7.3–7.5 ppm for aromatic protons) and propionamide group (δ 2.2–2.4 ppm for CH2, δ 1.0–1.2 ppm for CH3) .

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C15H19N2OS: 299.1218) .

Q. What preliminary biological screening models are used to assess its bioactivity?

- In vitro assays : Antiproliferative activity via MTT assay (e.g., IC50 against cancer cell lines) .

- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How do substituents on the thiazole ring (e.g., isopropyl vs. methoxy groups) impact biological activity?

- SAR Studies :

| Substituent | Activity Trend | Reference |

|---|---|---|

| 4-Isopropyl | Enhanced lipophilicity → improved membrane permeability | |

| 4-Methoxy | Increased cardioprotective efficacy (EC50 reduced by 40% vs. Levocarnitine) |

- Electron-donating groups (e.g., -OCH3) enhance antioxidant capacity, while bulky groups (e.g., -iPr) improve target binding via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

- Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., 48-hr vs. 72-hr exposure).

- Metabolic Stability Testing : Assess compound degradation in culture media via LC-MS to account for false-negative results .

- Off-Target Profiling : Screen against unrelated enzymes (e.g., CYP450 isoforms) to identify confounding interactions .

Q. What mechanistic insights exist for its cardioprotective or anticancer effects?

- Hypoxia Response : Reduces ROS production in cardiomyocytes by 60% via Nrf2 pathway activation, measured via luciferase reporter assays .

- Apoptosis Induction : Caspase-3/7 activation in cancer cells (2.5-fold increase vs. control) confirmed via fluorometric assays .

Methodological Challenges and Solutions

Q. How can researchers optimize solubility for in vivo studies?

- Formulation : Use PEG-400 or cyclodextrin-based carriers to achieve >1 mg/mL solubility .

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance aqueous solubility without compromising activity .

Q. What computational tools predict binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.